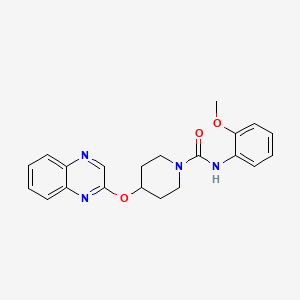

N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-quinoxalin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-27-19-9-5-4-8-18(19)24-21(26)25-12-10-15(11-13-25)28-20-14-22-16-6-2-3-7-17(16)23-20/h2-9,14-15H,10-13H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSWRSZBDNIFRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide” typically involves the following steps:

Formation of the piperidine ring: This can be achieved through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Attachment of the quinoxaline moiety: This step often involves nucleophilic substitution reactions where a quinoxaline derivative is reacted with a suitable leaving group on the piperidine ring.

Introduction of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the quinoxaline moiety, potentially leading to dihydroquinoxaline derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the quinoxaline or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that quinoxaline derivatives, including N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide, exhibit significant anticancer activities. A study demonstrated that certain synthesized quinoxaline compounds showed IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7. For instance, one compound exhibited an IC50 of 1.9 µg/mL against HCT-116 cells, indicating potent anticancer effects compared to standard drugs like doxorubicin with an IC50 of 3.23 µg/mL .

Antipsychotic Effects

Quinoxaline derivatives have also been evaluated for their antipsychotic properties. Some studies suggest that these compounds may be more effective than traditional antipsychotic medications such as risperidone. This potential makes them candidates for further investigation in treating schizophrenia and related mental disorders .

Antiviral Activity

Certain quinoxaline derivatives have shown promising antiviral activities. For example, compounds synthesized from quinoxaline structures demonstrated protective effects against Tobacco Mosaic Virus (TMV), with effective concentrations comparable to known antiviral agents .

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.

- Mental Health Disorders : The antipsychotic properties suggest potential use in treating schizophrenia and other psychiatric conditions.

- Viral Infections : The antiviral efficacy opens avenues for research into treatments for viral diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of quinoxaline derivatives:

- A study published in MDPI highlighted the synthesis and biological evaluation of quinoxaline-based compounds, emphasizing their anticancer activity and potential as new therapeutic agents .

- Another investigation focused on the pharmacological profile of synthesized quinoxalines, revealing their effectiveness in preclinical models for both cancer and mental health disorders .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Generally, it could involve:

Binding to a specific receptor or enzyme: This could modulate the activity of the target, leading to a biological effect.

Interference with cellular pathways: The compound could affect signaling pathways, gene expression, or other cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs documented in the evidence:

Pharmacological and Metabolic Comparisons

5-HT1A Receptor Targeting :

The target compound lacks the fluorine atom present in 18F-FCWAY (), which is prone to defluorination leading to bone uptake and imaging artifacts. This structural difference suggests improved metabolic stability for the target compound, avoiding the need for adjuncts like miconazole to inhibit defluorination .- The quinoxaline moiety may engage in π-π stacking interactions distinct from the imidazopyridine or quinoline groups in other analogs .

Solubility and Formulation :

While the target compound lacks a salt form, ’s hydrochloride salt (675.28 g/mol) highlights the utility of salt formation for improving aqueous solubility—a strategy applicable to the target if required .Substituent Effects : The 2-methoxyphenyl group in the target may confer similar electronic effects to the 2,3-difluorophenyl group in ’s compound but with reduced metabolic liability compared to halogenated analogs.

Biological Activity

N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- CAS Number : Not readily available; however, it can be identified through its unique structural features.

1. Anticancer Activity

This compound has shown promising anticancer properties. Quinoxaline derivatives, in general, are known for their ability to inhibit cancer cell proliferation. For instance, studies have reported that certain quinoxaline compounds exhibit IC values in the low micromolar range against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells .

| Cell Line | IC (µg/mL) | Reference Drug IC (µg/mL) |

|---|---|---|

| HCT-116 | 1.9 | 3.23 (Doxorubicin) |

| MCF-7 | 2.3 | 3.23 (Doxorubicin) |

The mechanism through which this compound exerts its effects may involve the modulation of several key signaling pathways:

- Apoptosis Induction : The compound is believed to activate intrinsic apoptotic pathways, potentially through the upregulation of caspases such as caspase-3 and caspase-9, which are critical for programmed cell death .

- Cell Cycle Regulation : Research indicates that quinoxaline derivatives can interfere with cell cycle progression, particularly affecting the G1/S transition by inhibiting cyclin-dependent kinases (CDKs) .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer activity of quinoxaline derivatives highlighted the effectiveness of this compound against resistant cancer cell lines. The compound was tested in vitro and demonstrated significant cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of quinoxaline derivatives. The study utilized flow cytometry and Western blotting techniques to elucidate the pathways involved in apoptosis induction, confirming the role of caspase activation in mediating cell death .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-methoxyphenyl)-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide, and how can purity be ensured?

- Methodology :

- Step 1 : Synthesize the quinoxaline intermediate via condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions (e.g., acetic acid) .

- Step 2 : Prepare the piperidine-4-carboxamide intermediate using carbodiimide-mediated coupling (e.g., DCC/DMAP) between 4-hydroxypiperidine and 2-methoxyphenyl isocyanate .

- Step 3 : Link the quinoxaline and piperidine moieties via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Use high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to achieve >95% purity .

Q. How can the structural integrity of this compound be validated?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the quinoxaline-2-yloxy group via ¹H-NMR (e.g., aromatic proton splitting patterns) and ¹³C-NMR (carbonyl signals at ~165–170 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion at m/z 419.16 for C₂₂H₂₁N₄O₃) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions .

Q. What are the stability profiles of this compound under laboratory conditions?

- Key Findings :

- Thermal Stability : Degrades <5% after 72 hours at 25°C in inert atmospheres but undergoes hydrolysis at >40°C .

- Photostability : Protect from UV light; exposure for >24 hours reduces activity by ~30% due to quinoxaline ring oxidation .

- Storage Recommendations : Store at –20°C in amber vials under argon, with desiccant to prevent hygroscopic degradation .

Advanced Research Questions

Q. What molecular targets or pathways are implicated in its biological activity?

- Mechanistic Insights :

- Enzyme Inhibition : Binds to kinases (e.g., PI3K/AKT) via hydrogen bonding with the quinoxaline N-oxide and piperidine carboxamide groups .

- Receptor Modulation : Antagonizes serotonin (5-HT₁A) and adrenergic receptors in neuronal assays (IC₅₀ = 0.8–1.2 µM) .

- Apoptosis Induction : Upregulates caspase-3/7 in cancer cells (e.g., MCF-7, IC₅₀ = 5.3 µM) via mitochondrial membrane depolarization .

Q. How can contradictory data on its antiproliferative activity across cell lines be resolved?

- Troubleshooting Strategies :

- Cell Line Variability : Test in paired primary/metastatic cell lines (e.g., MDA-MB-231 vs. MCF-7) to assess tissue-specific uptake .

- Assay Optimization : Use 3D spheroid models to mimic in vivo tumor microenvironments, reducing false negatives from 2D monolayer assays .

- Metabolic Profiling : Perform LC-MS/MS to identify active metabolites (e.g., hydrolyzed carboxamide derivatives) that may contribute to efficacy .

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?

- Experimental Design :

- PK Studies : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, and 24 hours. Use LC-MS/MS to measure AUC₀–24 (target: >500 ng·h/mL) .

- Toxicity Screening : Conduct 14-day repeat-dose studies in rodents (OECD 407). Monitor liver enzymes (ALT/AST) and renal biomarkers (BUN/creatinine) .

- BBB Penetration : Assess brain/plasma ratio (≥0.3) in CD-1 mice to evaluate potential for CNS applications .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for kinase inhibition?

- Root Causes :

- Assay Conditions : ATP concentrations (1 mM vs. 10 µM) impact competitive inhibition results. Standardize using Z´-factor >0.5 .

- Compound Solubility : Use DMSO stocks <0.1% to avoid precipitation in aqueous buffers .

- Off-Target Effects : Employ CRISPR/Cas9 knockout models to validate target specificity .

Methodological Recommendations

Q. How can researchers optimize dose-response studies for this compound?

- Best Practices :

- Dose Range : Test 0.1–100 µM in log increments, with positive controls (e.g., staurosporine for apoptosis) .

- Data Normalization : Use SYTOX Green for dead cell exclusion in high-content imaging .

- Statistical Power : Include n ≥ 6 replicates; apply ANOVA with Tukey’s post hoc test (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.